

Technical Guide: (PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Piperidin-4-yloxy)acetic acid

Cat. No.: B116248

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(PIPERIDIN-4-YLOXY)-ACETIC ACID, with the CAS number 146117-93-3, is a heterocyclic compound featuring a piperidine ring linked to an acetic acid moiety through an ether bond. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents. [1] Its structural features, combining a basic piperidine scaffold with an acidic carboxylic acid group, make it a versatile synthon for creating a diverse range of molecules with potential therapeutic applications, particularly in the field of neurological disorders.[1]

Chemical and Physical Properties

The known physicochemical properties of (PIPERIDIN-4-YLOXY)-ACETIC ACID are summarized in the table below. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.

Property	Value	Source
CAS Number	146117-93-3	N/A
IUPAC Name	2-(piperidin-4-yloxy)acetic acid	N/A
Molecular Formula	C ₇ H ₁₃ NO ₃	N/A
Molecular Weight	159.18 g/mol	N/A
Boiling Point	333.6 ± 32.0 °C (Predicted)	[2]
Density	1.17 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	3.31 ± 0.10 (Predicted)	N/A
Melting Point	Not available	N/A

Synthesis

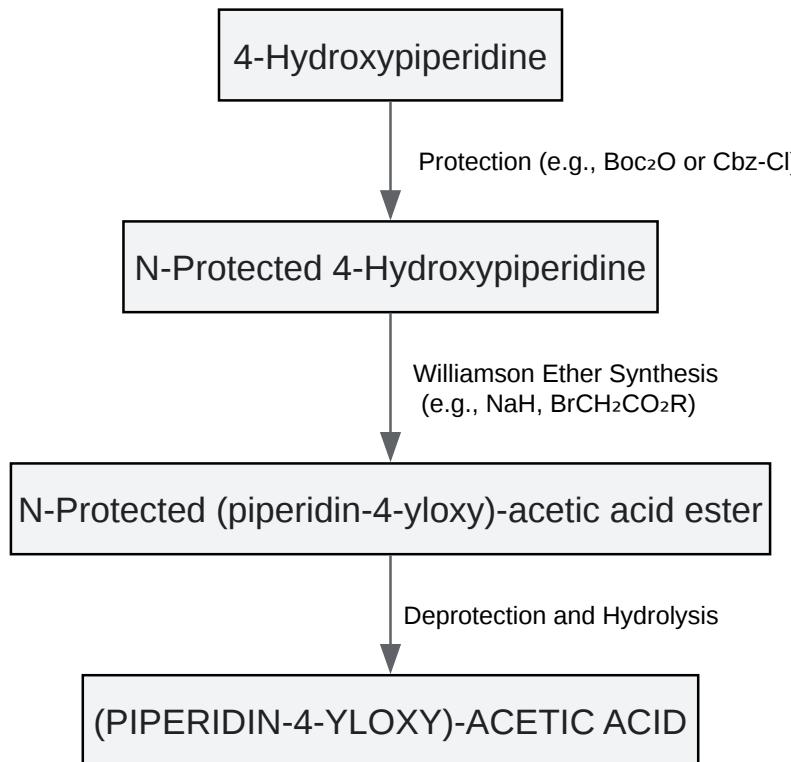
A specific, detailed experimental protocol for the synthesis of (PIPERIDIN-4-YLOXY)-ACETIC ACID is not readily available in the public domain. However, based on general synthetic strategies for analogous piperidine derivatives, a plausible synthetic route can be proposed. A common approach involves the Williamson ether synthesis, where a protected 4-hydroxypiperidine is reacted with an acetate equivalent, followed by deprotection.

Generalized Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

- Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
- Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.
- Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), at a controlled temperature (typically 0 °C to room temperature).
- Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work up the reaction by washing with aqueous solutions to remove the base and byproducts.

- Purify the N-protected 4-hydroxypiperidine intermediate by column chromatography or recrystallization.


Step 2: Williamson Ether Synthesis

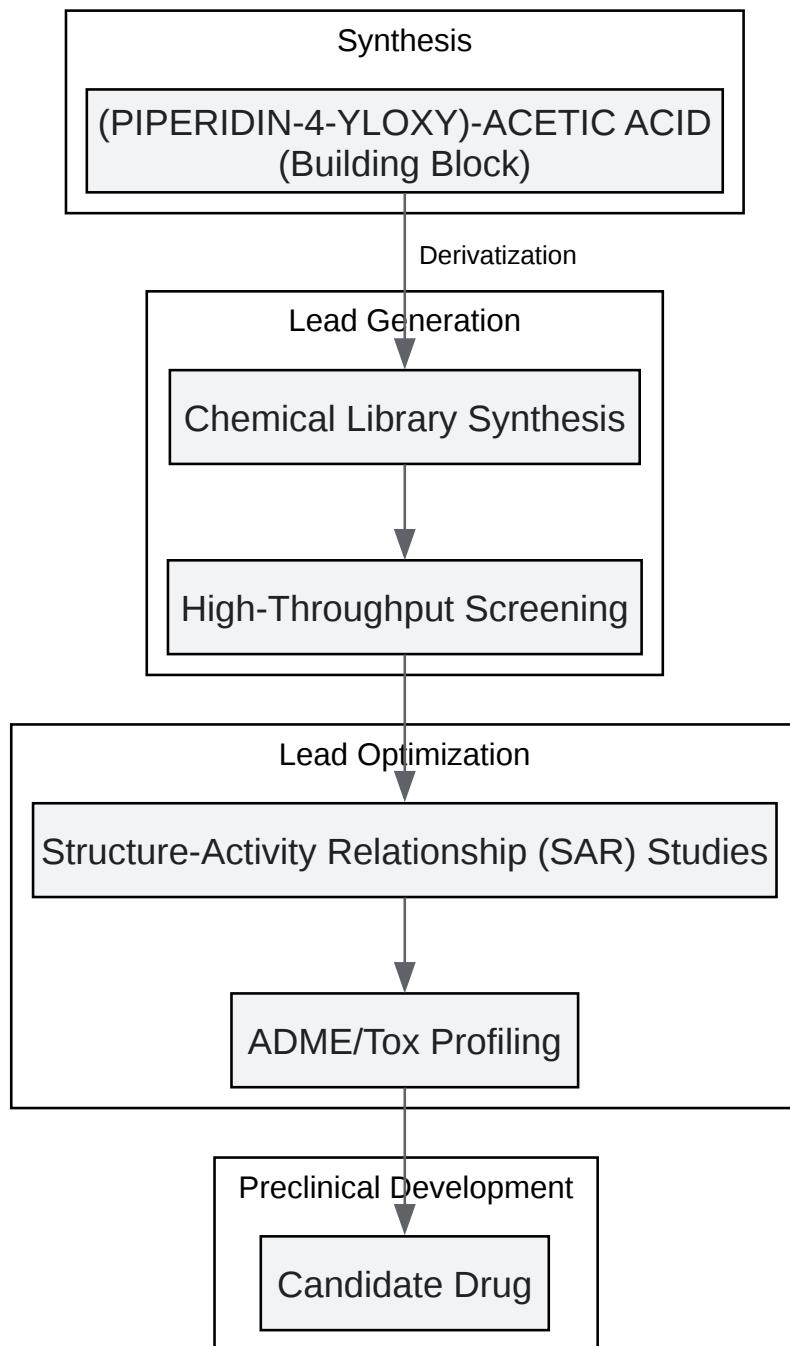
- Dissolve the N-protected 4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
- Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming the alkoxide.
- Slowly add an ethyl or tert-butyl bromoacetate to the reaction mixture.
- Heat the reaction mixture to facilitate the nucleophilic substitution.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
- Purify the resulting N-protected (piperidin-4-yloxy)-acetic acid ester by column chromatography.

Step 3: Deprotection and Hydrolysis

- For N-Cbz protected ester: Subject the intermediate to catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to remove the Cbz group.
- For N-Boc protected ester: Treat the intermediate with a strong acid, such as trifluoroacetic acid, to remove the Boc group.
- Following N-deprotection, hydrolyze the ester group to the carboxylic acid by treating with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent, followed by acidic workup to protonate the carboxylate.
- Purify the final product, (PIPERIDIN-4-YLOXY)-ACETIC ACID, by recrystallization or preparative high-performance liquid chromatography (HPLC).

Generalized Synthetic Workflow for (PIPERIDIN-4-YLOXY)-ACETIC ACID

[Click to download full resolution via product page](#)


Caption: A plausible synthetic pathway for (PIPERIDIN-4-YLOXY)-ACETIC ACID.

Biological Activity and Role in Drug Development

Specific biological assays and detailed signaling pathway information for (PIPERIDIN-4-YLOXY)-ACETIC ACID are not extensively documented in publicly available literature. Its primary role appears to be that of a versatile intermediate in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, and its incorporation can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

The presence of both a secondary amine (within the piperidine ring) and a carboxylic acid allows for diverse chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. These subsequent molecules are often targeted toward a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system.[\[1\]](#)

Role of (PIPERIDIN-4-YLOXY)-ACETIC ACID in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual workflow illustrating the utility of the title compound.

Conclusion

(PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3) is a key chemical intermediate with significant potential in the field of pharmaceutical development. While specific biological data and a detailed, publicly available synthesis protocol are currently lacking, its structural characteristics make it a valuable scaffold for the creation of novel therapeutic agents. The generalized synthetic pathway outlined provides a foundation for its laboratory preparation. Further research into the biological effects of this compound and its derivatives could unveil new avenues for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (PIPERIDIN-4-YLOXY)-ACETIC ACID | 146117-93-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: (PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116248#cas-number-146117-93-3-properties-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com